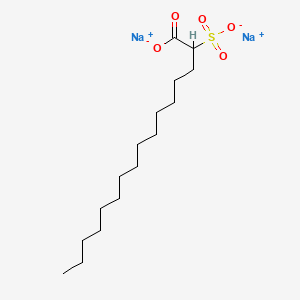
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) is a chemical compound with the molecular formula C8H12N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Vorbereitungsmethoden
The synthesis of 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) typically involves the reaction of piperazine with specific reagents under controlled conditions. One common method involves the reaction of piperazine with dimethyl carbonate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) can be compared with other similar compounds, such as:
1,4-Dimethylpiperazine: A derivative of piperazine with methyl groups at the 1 and 4 positions.
3,6-Dioxopiperazine: A compound with keto groups at the 3 and 6 positions.
The uniqueness of 2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H10N2O4 |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-8-3-4(10)9(2)5(6(8)11)7(12)13/h5H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
MKFNQKYOZKTIHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(C(C1=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)




![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)


![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
